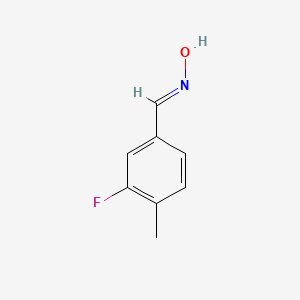
3-Fluoro-4-methylbenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methylbenzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone. This compound is derived from 3-fluoro-4-methylbenzaldehyde, which is a fluoroarene. The presence of both fluorine and methyl groups on the benzene ring imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylbenzaldehyde oxime can be synthesized through the reaction of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding a mixture of E and Z isomers .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above. The reaction conditions may be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-methylbenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylbenzonitrile.
Reduction: Formation of 3-fluoro-4-methylbenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-4-methylbenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-methylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methylbenzaldehyde: The parent compound from which the oxime is derived.
4-Fluoro-3-methylbenzaldehyde: A positional isomer with different substitution patterns on the benzene ring.
3-Fluoro-4-methylbenzonitrile: An oxidation product of the oxime.
Uniqueness
3-Fluoro-4-methylbenzaldehyde oxime is unique due to the presence of both fluorine and methyl groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable oxime derivatives makes it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H8FNO |
|---|---|
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
(NE)-N-[(3-fluoro-4-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8FNO/c1-6-2-3-7(5-10-11)4-8(6)9/h2-5,11H,1H3/b10-5+ |
Clé InChI |
DKQTXIZXALLYPG-BJMVGYQFSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)/C=N/O)F |
SMILES canonique |
CC1=C(C=C(C=C1)C=NO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


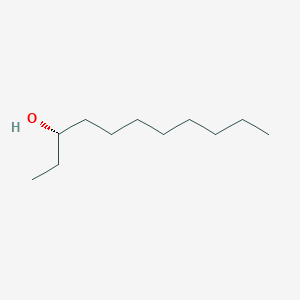

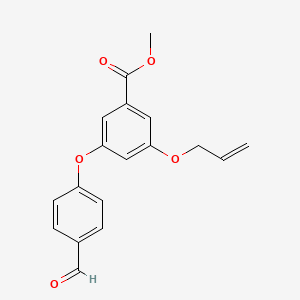
![4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid](/img/structure/B15091132.png)
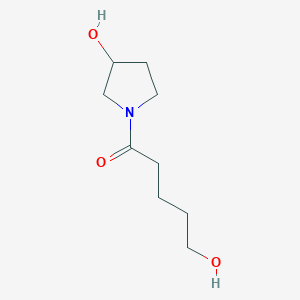
![L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)-](/img/structure/B15091142.png)
![(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15091149.png)

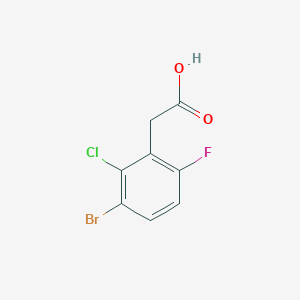
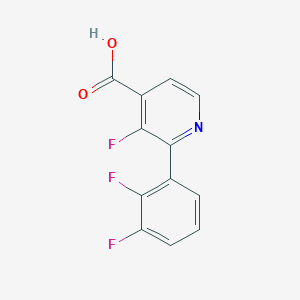
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15091180.png)

![[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15091194.png)
![Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-](/img/structure/B15091204.png)
